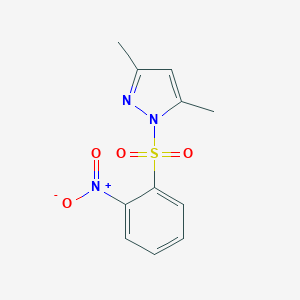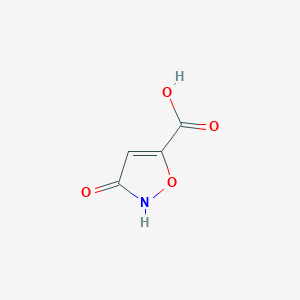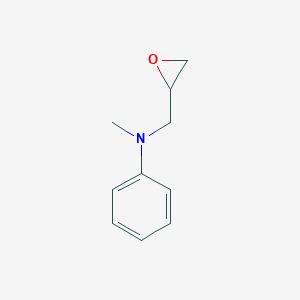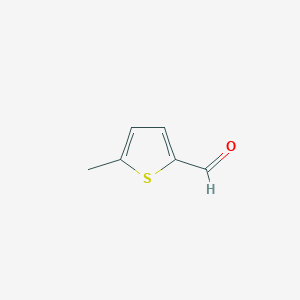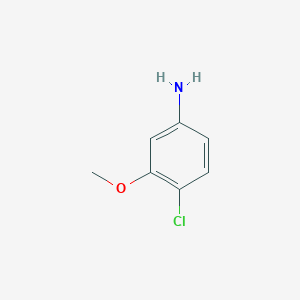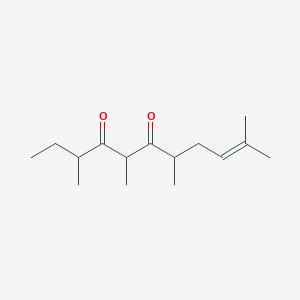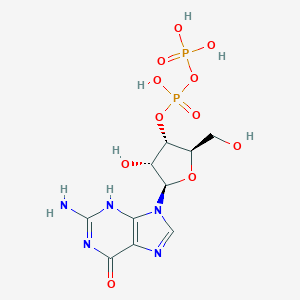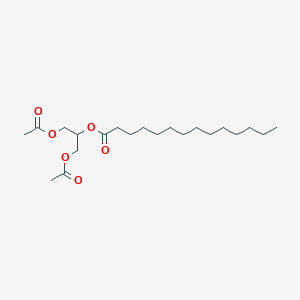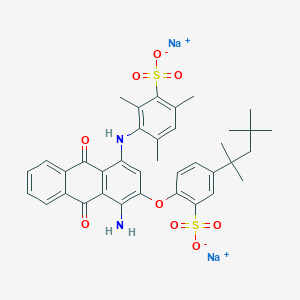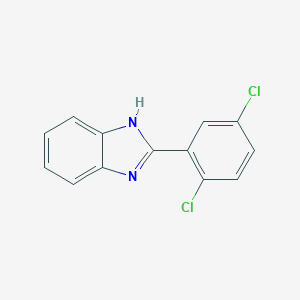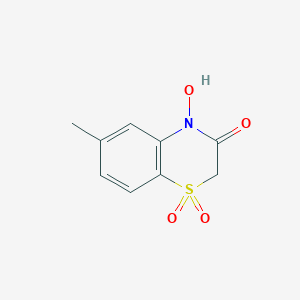
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (BMDO) is a synthetic compound that has been widely studied for its potential applications in various fields of science. BMDO is a heterocyclic compound that contains a benzothiazine ring and a sulfone group. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide induces apoptosis in cancer cells by activating the caspase pathway. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition leads to a reduction in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. It is also relatively inexpensive compared to other anti-tumor and anti-inflammatory drugs. However, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine its mechanism of action and efficacy in vivo. Finally, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Métodos De Síntesis
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide can be synthesized by reacting 2-aminophenol with 2-chlorobenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a mild oxidant such as hydrogen peroxide to yield 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. This method has been reported to yield high purity and good yields of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Propiedades
Número CAS |
14598-79-9 |
|---|---|
Nombre del producto |
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide |
Fórmula molecular |
C9H9NO4S |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-1,1-dioxo-1λ6,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NO4S/c1-6-2-3-8-7(4-6)10(12)9(11)5-15(8,13)14/h2-4,12H,5H2,1H3 |
Clave InChI |
PCNJVLDJOAENLA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O |
SMILES canónico |
CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O |
Sinónimos |
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



